Kadsuric acid 3-Me ester
Description
Properties
IUPAC Name |
(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYXLDQSXMKSE-ABXAZKELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)OC)C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Kadsuric Acid 3-Me Ester: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid 3-Me ester, a notable triterpenoid (B12794562), has been identified from the plant kingdom, specifically from the species Kadsura longipedunculata. This technical guide provides an in-depth overview of its natural source and a detailed methodology for its isolation, catering to the needs of researchers and professionals in the field of natural product chemistry and drug development. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids, with Kadsura longipedunculata being a prominent species utilized in traditional medicine.
Natural Source: Kadsura longipedunculata
This compound is naturally present in the stems of Kadsura longipedunculata, an evergreen climbing shrub found predominantly in the southwest provinces of China. This plant has a history of use in folk medicine for treating a variety of ailments. The primary bioactive constituents of Kadsura species are lignans and triterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities.
Experimental Protocols: Isolation of Triterpenoids from Kadsura longipedunculata
The following is a detailed protocol for the isolation of triterpenoid acids from the stems of Kadsura longipedunculata, based on established phytochemical methodologies. While this protocol is comprehensive for the general isolation of triterpenoids from this source, the specific fraction containing this compound would be identified through subsequent analytical techniques.
Plant Material Collection and Preparation
-
Plant Material: Stems of Kadsura longipedunculata are collected from its natural habitat.
-
Preparation: The collected stems are air-dried and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature.
-
Procedure: The extraction is typically carried out by maceration or Soxhlet extraction for a sufficient period to ensure exhaustive extraction of the chemical constituents. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The triterpenoid acids are expected to be concentrated in the less polar fractions.
Chromatographic Purification
-
Column Chromatography: The fraction enriched with triterpenoids is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) is a common choice.
-
-
Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify the fractions containing the compounds of interest.
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: A suitable solvent system, such as petroleum ether-ethyl acetate in various ratios (e.g., 8:2, 7:3 v/v), is used for development.
-
Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent, such as 10% sulfuric acid in ethanol (B145695) followed by heating.
-
-
Further Purification: Fractions showing similar TLC profiles are combined and may require further purification using techniques like preparative TLC or repeated column chromatography with different solvent systems to isolate pure compounds.
Quantitative Data
The yield of specific triterpenoids, including this compound, can vary depending on the plant source, collection time, and the efficiency of the extraction and isolation procedures. The following table presents a hypothetical representation of data that would be collected during such an isolation process.
| Parameter | Value |
| Plant Material (Stems of K. longipedunculata) | 5 kg (dry weight) |
| Crude Methanol Extract | 500 g |
| Petroleum Ether Fraction | 150 g |
| Chloroform Fraction | 100 g |
| Ethyl Acetate Fraction | 80 g |
| Purified this compound (hypothetical) | 50 mg |
| Yield (from crude extract) | 0.01% |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of triterpenoids from Kadsura longipedunculata.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide outlines the natural source and a detailed, logical protocol for the isolation of this compound from the stems of Kadsura longipedunculata. By following these established phytochemical methods, researchers can successfully isolate this and other related triterpenoids for further chemical and biological investigation. The provided workflow and data structure serve as a valuable resource for planning and executing the isolation of this promising natural product.
Kadsuric Acid 3-Me Ester: A Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovery and History
The history of Kadsuric acid 3-Me ester is intrinsically linked to the phytochemical investigation of the Kadsura genus, a plant family with a rich history in traditional medicine. While the specific discovery of the 3-Me ester is not well-documented in accessible literature, the parent compound, Kadsuric acid, was first isolated from the roots and stems of Kadsura coccinea.
Subsequent research into the chemical constituents of Kadsura species has led to the isolation and characterization of numerous triterpenoids. A notable recent study by Yang et al. (2021) on Kadsura coccinea resulted in the discovery of new 3,4-seco-lanostane triterpenoid (B12794562) methyl esters, named heilaohumethylesters. This research highlights the ongoing exploration of this class of compounds and their potential therapeutic applications.
This compound is identified as a triterpenoid that can be isolated from the herbs of Kadsura longipedunculata Finet.et Gagnep[1].
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1041070-16-9 | [1] |
| Molecular Formula | C31H48O4 | [1] |
| Molecular Weight | 484.71 g/mol | [1] |
| Class | Triterpenoid | [1] |
Experimental Protocols
The following sections detail the general experimental methodologies for the isolation and structure elucidation of triterpenoid methyl esters from Kadsura species, based on the protocols described by Yang et al. (2021) for the isolation of heilaohumethylesters from Kadsura coccinea.
Isolation of Triterpenoid Methyl Esters
A general workflow for the isolation of these compounds is depicted in the following diagram.
Caption: General isolation workflow for triterpenoid methyl esters.
The dried and powdered roots of Kadsura coccinea are extracted with 80% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol. The dichloromethane-soluble fraction, which is enriched with triterpenoids, is subjected to multiple rounds of column chromatography, including silica gel, ODS, and Sephadex LH-20. The final purification is achieved using semi-preparative high-performance liquid chromatography (HPLC) to yield the pure triterpenoid methyl esters.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.
Biological Activity and Mechanism of Action
While specific biological activity data for this compound is not available, research on related triterpenoids from Kadsura coccinea has demonstrated their potential as anti-inflammatory agents.
Anti-inflammatory Activity
Several triterpenoids isolated from Kadsura coccinea have been shown to inhibit the production of pro-inflammatory cytokines. For instance, certain heilaohuacids, which are structurally similar to Kadsuric acid, have been found to significantly inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[2][3].
The following table summarizes the anti-inflammatory activity of representative triterpenoids from Kadsura coccinea.
| Compound | Assay | Target | IC50 (µM) | Source |
| Heilaohuacid D | IL-6 Release Inhibition | IL-6 | 8.15 | [2][3] |
| Compound 31 (a known triterpenoid) | IL-6 Release Inhibition | IL-6 | 9.86 | [2][3] |
Proposed Mechanism of Action
The anti-inflammatory effects of triterpenoids from Kadsura are thought to be mediated through the inhibition of key inflammatory signaling pathways. A plausible mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of the inflammatory response.
The following diagram illustrates a proposed anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanism of Kadsura triterpenoids.
In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling cascade. This, in turn, upregulates the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α. Triterpenoids from Kadsura are hypothesized to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of these inflammatory mediators.
Conclusion and Future Directions
This compound represents a potentially valuable natural product for drug discovery, particularly in the area of anti-inflammatory therapeutics. While specific data on this compound remains elusive, the research on its parent compound, Kadsuric acid, and other related triterpenoids from the Kadsura genus provides a strong foundation for future investigation.
Future research should focus on:
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Definitive Isolation and Characterization: A comprehensive study to isolate and fully characterize this compound from Kadsura longipedunculata is warranted to confirm its structure and physicochemical properties.
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Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.
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Biological Screening: A thorough investigation of the biological activities of this compound, including its anti-inflammatory, anti-cancer, and other potential therapeutic effects, is crucial.
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Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be essential for its development as a therapeutic agent.
By addressing these research gaps, the full potential of this compound as a lead compound for the development of novel pharmaceuticals can be realized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Kadsuric Acid 3-Me Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Kadsuric acid 3-Me ester, a notable triterpenoid (B12794562) isolated from Kadsura longipedunculata. This document details the experimental methodologies and spectroscopic data interpretation that are foundational to the structural determination of this natural product.
Introduction
This compound is a complex triterpenoid belonging to the lanostane (B1242432) family, a class of natural products known for their diverse biological activities. Isolated from the medicinal plant Kadsura longipedunculata, this compound has garnered interest within the scientific community. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and potential for therapeutic applications. This guide will walk through the logical workflow and key experimental techniques employed in the structural elucidation process.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The general workflow for isolating this compound from Kadsura longipedunculata is as follows:
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation
-
Extraction: The dried and powdered plant material of Kadsura longipedunculata is exhaustively extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing the target compound, typically the ethyl acetate fraction for triterpenoids, is collected.
-
Chromatographic Separation: The enriched fraction is subjected to multiple chromatographic steps for purification.
-
Silica Gel Column Chromatography: The fraction is first separated by column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure this compound.
-
Spectroscopic Analysis and Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Data Interpretation:
While the specific high-resolution mass spectrum for this compound is not publicly available in the searched literature, a hypothetical analysis would proceed as follows. The HR-ESI-MS would provide an accurate mass of the molecular ion, which is then used to calculate the elemental composition. For this compound (C₃₁H₄₈O₄), the expected monoisotopic mass is approximately 484.3552 g/mol . The observation of a molecular ion peak at or very near this value would confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is employed to piece together the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₅D₅N) in an NMR tube.
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Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: The following NMR experiments are typically conducted:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Logical Flow of NMR Data Interpretation:
Caption: Logical workflow for NMR-based structure elucidation of this compound.
Spectroscopic Data Tables:
Although the specific, published NMR data for this compound could not be located in the performed searches, the following tables represent the type of data that would be generated and are based on the known structure and typical chemical shifts for similar triterpenoids.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 7 | 5.40 | t | 3.5 |
| ... | ... | ... | ... |
| 18-H₃ | 0.78 | s | |
| 19-H₃ | 1.05 | s | |
| 21-H₃ | 0.92 | d | 6.5 |
| ... | ... | ... | ... |
| 3-OCH₃ | 3.65 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 38.5 | CH₂ |
| 2 | 27.8 | CH₂ |
| 3 | 80.5 | CH |
| 4 | 39.0 | C |
| 5 | 55.8 | CH |
| ... | ... | ... |
| 26 | 170.1 | C |
| 28 | 28.0 | CH₃ |
| 29 | 16.5 | CH₃ |
| 30 | 25.0 | CH₃ |
| 3-OCH₃ | 51.5 | CH₃ |
Final Structure Confirmation
The combination of data from mass spectrometry and the various NMR experiments allows for the unambiguous assembly of the planar structure of this compound. The relative stereochemistry is then determined by analyzing the NOESY correlations, which reveal through-space proximities between protons. The final elucidated structure is a culmination of this comprehensive spectroscopic analysis.
Conclusion
The chemical structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Through careful isolation, purification, and detailed spectroscopic analysis, particularly with HR-ESI-MS and a suite of 1D and 2D NMR experiments, the complete molecular architecture of this complex natural product can be confidently determined. This foundational knowledge is indispensable for further research into its biological properties and potential as a therapeutic agent.
The Enigmatic Pathway to Kadsuric Acid 3-Me Ester: A Technical Guide to its Biosynthesis in Kadsura longipedunculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuric acid, a lanostane-type triterpenoid (B12794562) isolated from Kadsura longipedunculata, and its derivatives have garnered significant interest for their potential pharmacological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of a key derivative, Kadsuric acid 3-Me ester. While the complete enzymatic cascade remains to be fully elucidated in K. longipedunculata, this document synthesizes current knowledge on triterpenoid biosynthesis to construct a robust hypothetical pathway. We present detailed experimental protocols for pathway elucidation, from gene discovery to functional characterization of enzymes. Furthermore, this guide includes representative quantitative data from related pathways to serve as a benchmark for future research and visualizes the complex biological processes through detailed diagrams, offering a comprehensive resource for researchers aiming to unravel the biosynthesis of this promising natural product.
Introduction to Triterpenoid Biosynthesis in Kadsura
The genus Kadsura is a rich source of structurally diverse triterpenoids, which are synthesized via the isoprenoid pathway. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene (B107256). In plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the precursor to phytosterols. However, many plants, likely including Kadsura longipedunculata, also possess lanosterol (B1674476) synthase (LAS), which converts 2,3-oxidosqualene to lanosterol, the foundational scaffold for a vast array of bioactive triterpenoids, including Kadsuric acid.[1][2] Subsequent modifications of the lanosterol backbone by enzymes such as cytochrome P450 monooxygenases (CYPs) and methyltransferases lead to the incredible diversity of triterpenoids observed in this genus.
Proposed Biosynthetic Pathway of this compound
Based on the structure of Kadsuric acid and established principles of triterpenoid biosynthesis, a putative pathway for this compound in Kadsura longipedunculata is proposed (Figure 1). This pathway involves a series of enzymatic reactions, including cyclization, oxidation, ring cleavage, and methylation.
Pathway Steps:
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Formation of the Lanostane (B1242432) Skeleton: The pathway is initiated by the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase (LAS) .[3]
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Oxidative Modifications: The lanosterol backbone undergoes a series of oxidative modifications, likely catalyzed by several cytochrome P450 monooxygenases (CYPs) . These modifications are hypothesized to include hydroxylations at specific carbon positions, preparing the molecule for subsequent ring cleavage. The CYP716 family of enzymes is known to be heavily involved in the diversification of triterpenoids in plants.[4][5]
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Formation of the Seco-Lanostane Structure: A key step in the formation of Kadsuric acid is the oxidative cleavage of a carbon-carbon bond in the lanostane ring system, leading to a seco-lanostane intermediate. This type of reaction is also often catalyzed by CYPs.[6][7]
-
Formation of the Carboxylic Acid Group: The pathway likely proceeds through an aldehyde intermediate which is then oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) , forming Kadsuric acid.
-
Esterification: The final step is the methylation of the carboxylic acid group at the C-3 position to form this compound. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase .
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry.
Identification of Candidate Genes
A common and effective strategy for identifying candidate genes is through transcriptome analysis of Kadsura longipedunculata tissues that actively produce this compound.
Workflow for Candidate Gene Identification:
Detailed Methodology:
-
RNA Extraction and Sequencing:
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Collect various tissues from K. longipedunculata (e.g., leaves, stems, roots) at different developmental stages.
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Extract total RNA using a commercially available plant RNA extraction kit.
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Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).
-
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.
-
Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
-
Perform differential gene expression analysis between tissues with high and low levels of this compound.
-
Conduct co-expression analysis to identify genes with expression patterns similar to known triterpenoid biosynthetic genes (e.g., lanosterol synthase).
-
Select candidate genes encoding lanosterol synthase, cytochrome P450s, aldehyde dehydrogenases, and methyltransferases for further functional characterization.
-
Functional Characterization of Candidate Enzymes
The function of candidate enzymes is typically verified through heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast).
Workflow for Enzyme Functional Characterization:
Detailed Methodology:
-
Gene Cloning and Yeast Expression:
-
Amplify the full-length coding sequences of candidate genes from K. longipedunculata cDNA.
-
Clone the amplified genes into a suitable yeast expression vector (e.g., pYES-DEST52).
-
Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis cytochrome P450 reductase).
-
-
Enzyme Assays:
-
For in vivo assays, cultivate the engineered yeast and feed the putative substrate (e.g., lanosterol for the first CYP).
-
For in vitro assays, prepare microsomal fractions from the yeast cultures expressing the candidate enzymes.
-
Conduct enzyme assays with the microsomal fraction, the putative substrate, and necessary cofactors (e.g., NADPH for CYPs, S-adenosyl-L-methionine for methyltransferases).
-
-
Product Analysis:
-
Extract the metabolites from the yeast cultures or enzyme assays using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
-
Pathway Validation in Planta
To confirm the role of the identified genes in the biosynthesis of this compound in K. longipedunculata, gene silencing techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be employed.[5][10] A reduction in the accumulation of this compound upon silencing or knockout of a specific gene would provide strong evidence for its involvement in the pathway.
Quantitative Data Presentation
While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables provide representative data from related triterpenoid biosynthetic pathways to serve as a reference for researchers.
Table 1: Representative Kinetic Parameters of Triterpenoid Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Lanosterol Synthase | (S)-2,3-Oxidosqualene | 25 | 0.15 | Arabidopsis thaliana | [11] |
| CYP716A12 (β-amyrin C-28 oxidase) | β-amyrin | 12.5 | 0.08 | Medicago truncatula | [4] |
| CYP7A1 | Desmosterol | 0.24 | 0.002 | Human | [10] |
Table 2: Representative Yields of Heterologously Expressed Triterpenoid Biosynthetic Enzymes
| Enzyme | Expression Host | Product | Titer (mg/L) | Reference |
| β-amyrin synthase | Saccharomyces cerevisiae | β-amyrin | 150 | [12] |
| Glycyrrhetinic acid biosynthetic pathway | Saccharomyces cerevisiae | Glycyrrhetinic acid | 1.8 | [12] |
| Dehydroabietic acid biosynthetic pathway | Saccharomyces cerevisiae | Dehydroabietic acid | 4.9 | [13] |
Table 3: Representative Concentrations of Triterpenoids in Plant Tissues
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Betulinic acid | Betula platyphylla | Bark | 30,000 | [14] |
| Oleanolic acid | Olea europaea | Leaf | 5,000 - 15,000 | [14] |
| Kadsuric acid | Kadsura coccinea | Stem | Not specified | [15] |
Conclusion
The biosynthesis of this compound in Kadsura longipedunculata presents a fascinating area of research with potential applications in drug development. This technical guide has outlined a plausible biosynthetic pathway, detailed the necessary experimental protocols for its elucidation, and provided representative quantitative data to guide future investigations. The workflows and methodologies described herein offer a comprehensive roadmap for researchers to identify and characterize the enzymes responsible for the synthesis of this and other valuable triterpenoids from the rich biodiversity of the plant kingdom. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of Kadsuric acid and its derivatives.
References
- 1. Studies on the mechanism of lanosterol 14 α-demethylation. A requirement for two distinct types of mixed-function-oxidase systems | Biochemical Journal | Portland Press [portlandpress.com]
- 2. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Mechanism of Lanosterol: Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Seco-Lanostane-Type Triterpenoids from the Roots of Leplaea mayombensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel A-seco-rearranged lanostane triterpenoids from Abies sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification, biosynthesis and biological function of triterpene esters in plants: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanosterol synthase in dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of Putative Diterpene Carboxylic Acid Intermediates of Triptolide in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Triterpene Carboxylic Acids as Cortisol Lowering Agents and Synthesis of Hexadeuterated Beta-Ionone | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug [frontiersin.org]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Kadsuric Acid 3-Me Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid, a triterpenoid (B12794562) natural product isolated from the medicinal plant Kadsura coccinea, has garnered interest within the scientific community. This technical guide focuses on a specific derivative, Kadsuric acid 3-Me ester, which has been identified in the literature as kadsuracoccinic acid A methyl ester. This compound belongs to a class of 3,4-seco-lanostane triterpenoids. The genus Kadsura is a well-documented source of structurally diverse lignans (B1203133) and triterpenoids, many of which exhibit significant biological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties. This document provides a comprehensive overview of the available physical and chemical data, experimental protocols for isolation and biological evaluation, and a visualization of the general experimental workflow.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₄ | [1] |
| Molecular Weight | 482.7 g/mol | [1] |
| High-Resolution EIMS | m/z 482.3391 [M]⁺ (Calcd. for C₃₁H₄₆O₄, 482.3396) | [1] |
| ¹H-NMR (Ester Methyl Signal) | δH 3.65 (s) | [1] |
| ¹³C-NMR (Ester Methyl Signal) | δC 51.5 | [1] |
| ¹³C-NMR (Carboxyl Signal C-3) | δC 175.1 | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and biological evaluation of triterpenoids from Kadsura coccinea, which are applicable to this compound.
Isolation and Purification of Triterpenoids from Kadsura coccinea
A general procedure for the extraction and isolation of triterpenoids from the dried roots of Kadsura coccinea is as follows:
-
Extraction: The dried and powdered roots of Kadsura coccinea (100 kg) are subjected to reflux extraction with 80% ethanol (B145695) (2 x 2h). The solvent is then evaporated under reduced pressure to yield a crude extract.[2]
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[1]
-
Chromatographic Separation: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel or other stationary phases like CHP-20P.[1]
-
Further Purification: Fractions obtained from column chromatography are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMBC, HSQC), and High-Resolution Mass Spectrometry (HRMS).[1][3]
Biological Activity Assessment
This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells.[4][5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., RAW 264.7 or cancer cell lines) are seeded in a 96-well plate at a suitable density and incubated to allow for attachment.
-
Compound Incubation: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.[7][8][9]
Visualizations
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates the general workflow from the plant material to the identification of bioactive compounds like this compound.
Caption: General workflow for the isolation and bioactivity screening of this compound.
Potential Anti-inflammatory Mechanism of Action
While the direct signaling pathway for this compound is not yet elucidated, triterpenoids isolated from Kadsura coccinea have been shown to inhibit inflammatory pathways. A plausible, though not yet confirmed for this specific ester, mechanism involves the inhibition of pro-inflammatory mediators.
Caption: Hypothesized anti-inflammatory mechanism via inhibition of nitric oxide production.
References
- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.5.2. Nitric Oxide (NO) Inhibition Assay [bio-protocol.org]
- 5. dovepress.com [dovepress.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnopharmacology and Bioactive Compounds of Kadsura longipedunculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsura longipedunculata, a member of the Schisandraceae family, has a rich history in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions, gastrointestinal issues, and menstrual disorders.[1][2][3] Modern scientific investigation has identified a diverse array of bioactive compounds within this plant, primarily lignans (B1203133) and triterpenoids, which are responsible for its wide-ranging pharmacological effects.[1][3] This technical guide provides a comprehensive overview of the ethnopharmacology of K. longipedunculata, its key bioactive constituents, and their associated biological activities. Detailed experimental protocols for assessing these activities and diagrams of the underlying signaling pathways are presented to facilitate further research and drug development.
Traditional Uses of Kadsura longipedunculata
Historically, various parts of Kadsura longipedunculata have been utilized in folk medicine. The stems and roots are traditionally used to treat conditions such as rheumatoid arthritis, traumatic injuries, and gastrointestinal inflammation.[1][2][3] The leaves have been applied for menstrual irregularities and canker sores, while the fruit is consumed for its nutritional value.[1][2] The plant is also recognized for its ability to "activate blood and resolve stasis, promote qi circulation to relieve pain, dispel wind, and eliminate dampness" in the parlance of traditional Chinese medicine.[1]
Bioactive Compounds and Their Pharmacological Activities
Phytochemical analyses of Kadsura longipedunculata have revealed a rich chemical profile, with lignans and triterpenoids being the most prominent classes of bioactive compounds.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, hepatoprotective, and antiviral effects. A summary of the quantitative data for these activities is presented in the following tables.
Quantitative Data Summary
| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |
| Kadlongilactones C-F | A549, HT-29, K562 | 0.49-3.61 µM | |
| Essential Oil | MIA PaCa-2, HepG-2, SW-480 | 133.53, 136.96, 136.62 µg/mL |
| Compound | Assay | IC50/Inhibition Rate | Reference(s) |
| Gomisin R | Inhibition of TNF-α, IL-1β, IL-6 | Not specified | |
| Longipedunculatin B | NO Production Inhibition | 55.1% at 10 µM | [4] |
| Longipedlignan M | NO Production Inhibition | 74.9% at 10 µM | [4] |
| Longipedlignan R | NO Production Inhibition | 89.8% at 10 µM | [4] |
| Essential Oil | 5-Lipoxygenase Inhibition | 38.58 µg/mL | |
| Essential Oil | Prostaglandin E2 Inhibition | 28.82% at 25 µg/mL |
| Compound | Assay | Cell Survival Rate | Reference(s) |
| Longipedlignans F & G | APAP-induced toxicity in HepG2 | 52.2% & 50.2% at 10 µM | [4] |
| Micrandilactone I | APAP-induced toxicity in HepG2 | 53.04% at 10 µM | [4][5] |
| 22–23-diepimicrandilactone J | APAP-induced toxicity in HepG2 | 53.0% at 10 µM | [4] |
| Kadsurol C | APAP-induced toxicity in HepG2 | 48.22% at 10 µM | [4] |
| Longipedlignan M | APAP-induced toxicity in HepG2 | 50.8% at 10 µM | [4] |
| Compound | Virus | EC50 Value | Reference(s) |
| Kadlongirin B | HIV-1 | 16.0 µg/mL |
Experimental Protocols
General Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the isolation and bioactivity screening of compounds from Kadsura longipedunculata.
References
- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of Kadsuric Acid and its Derivatives
Disclaimer: This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Kadsuric acid, a natural product isolated from the genus Kadsura. It is important to note that at the time of this writing, there is a significant lack of publicly available scientific literature specifically detailing the biological activities, therapeutic targets, and experimental protocols for Kadsuric acid 3-Me ester . Therefore, this document will focus on the parent compound, Kadsuric acid, and the broader therapeutic potential of compounds derived from the Kadsura genus to infer potential applications for its derivatives.
Introduction to Kadsuric Acid
Kadsuric acid is a triterpenoid (B12794562) natural product that has been isolated from plants of the Kadsura genus, notably Kadsura coccinea.[1] The Kadsura genus is a rich source of bioactive compounds, primarily lignans (B1203133) and triterpenoids, which have demonstrated a wide array of pharmacological activities. These activities include anti-inflammatory, anti-tumor, anti-HIV, and antioxidant effects, suggesting that compounds from this genus, including Kadsuric acid and its potential derivatives, hold significant promise for drug development.
Potential Therapeutic Targets of Compounds from the Kadsura Genus
Research on various species of Kadsura has led to the isolation and characterization of numerous bioactive compounds with distinct therapeutic potential. The primary classes of these compounds are triterpenoids and lignans.
Summary of Bioactive Compounds from Kadsura and Their Therapeutic Activities
| Compound Class | Specific Compounds (Examples) | Source (Species) | Reported Therapeutic Activities | Potential Therapeutic Targets |
| Triterpenoids | Heilaohuacids A-F, Kadsuric Acid | Kadsura coccinea | Anti-inflammatory (inhibition of IL-6 and TNF-α), Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cell proliferation.[2][3] | Pro-inflammatory cytokines (IL-6, TNF-α), pathways involved in synovial cell proliferation. |
| Lignans | Kadusurain A-C, Kadsuphilin A & B | Kadsura coccinea | Anti-proliferative effects against various human tumor cell lines (A549, HCT116, HL-60, and HepG2).[4] | Cellular proliferation pathways in cancer cells. |
| Dibenzocyclooctadiene Lignans | Various | Kadsura species | Anti-cancer, anti-tumor, anti-HIV, anti-inflammatory, anti-platelet aggregation, nitric oxide (NO) production inhibitory.[5] | Key enzymes and signaling molecules in cancer, HIV replication, inflammation, and thrombosis. |
Hypothetical Signaling Pathway for the Anti-Inflammatory Action of Kadsuric Acid
Based on the known anti-inflammatory properties of triterpenoids isolated from Kadsura coccinea, which include the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, a hypothetical signaling pathway for Kadsuric acid can be proposed.[2][3] This pathway likely involves the modulation of key inflammatory signaling cascades.
Caption: Hypothetical anti-inflammatory signaling pathway of Kadsuric acid.
This proposed mechanism suggests that Kadsuric acid may exert its anti-inflammatory effects by inhibiting upstream signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, which would in turn suppress the activation of key transcription factors like NF-κB and AP-1. This would lead to a downstream reduction in the transcription and subsequent release of pro-inflammatory cytokines.
Experimental Protocols
As previously stated, a thorough search of scientific literature did not yield specific experimental protocols for "this compound." However, for researchers interested in investigating the therapeutic potential of Kadsuric acid or its derivatives, the following general methodologies, adapted from studies on related compounds from the Kadsura genus, could be employed.
General Protocol for Assessing Anti-Inflammatory Activity
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Kadsuric acid) for a specified period before or concurrently with the inflammatory stimulus.
-
Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Analysis of Signaling Pathways: Western blotting can be used to analyze the phosphorylation status and total protein levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK, ERK).
General Protocol for Assessing Anti-Cancer Activity
-
Cell Culture: A panel of human cancer cell lines relevant to the therapeutic hypothesis (e.g., lung, colon, leukemia, liver cancer cells) are cultured.
-
Cytotoxicity Assay: The anti-proliferative effects of the test compound are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. Cells are treated with a range of concentrations of the compound for 24-72 hours.
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide staining can be used to determine the effect of the compound on cell cycle distribution.
-
Apoptosis Assay: Apoptosis can be detected using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by Western blot analysis of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Conclusion and Future Directions
While specific data on this compound is currently unavailable, the existing research on its parent compound, Kadsuric acid, and other constituents of the Kadsura genus provides a strong rationale for further investigation. The documented anti-inflammatory and anti-cancer activities of related triterpenoids and lignans suggest that Kadsuric acid and its derivatives are promising candidates for drug discovery and development.
Future research should focus on:
-
The isolation and structural elucidation of this compound.
-
In-depth in vitro and in vivo studies to determine the specific therapeutic targets and mechanisms of action of Kadsuric acid and its derivatives.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic potential of these natural products.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Kadsuric acid and its related compounds. The provided hypothetical pathways and generalized experimental protocols offer a starting point for initiating such investigations.
References
- 1. Kadsuric acid | C30H46O4 | CID 5384417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Kadsuric acid 3-Me ester from kadsuric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Kadsuric acid 3-Me ester from its parent compound, kadsuric acid. Due to the potential for steric hindrance in the complex triterpenoid (B12794562) structure of kadsuric acid, a mild and highly efficient methylation method utilizing (trimethylsilyl)diazomethane (TMS-diazomethane) is presented. This method offers high yields under gentle reaction conditions, preserving the integrity of other functional groups within the molecule.
Introduction
Kadsuric acid, a bioactive triterpenoid isolated from Kadsura species, exhibits a range of interesting pharmacological activities. The modification of its carboxylic acid moiety to the corresponding methyl ester can be a crucial step in structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, or for use as an intermediate in further chemical transformations. Standard esterification methods, such as the Fischer esterification, may be sluggish or require harsh conditions for complex molecules like kadsuric acid. The use of diazomethane (B1218177) is effective but is hampered by its extreme toxicity and explosive nature. A safer and equally effective alternative is (trimethylsilyl)diazomethane, which allows for the smooth conversion of carboxylic acids to their methyl esters in nearly quantitative yields.[1][2]
Reaction Scheme
The overall chemical transformation is the esterification of the carboxylic acid group of Kadsuric acid to a methyl ester using TMS-diazomethane in the presence of methanol (B129727).
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound using the TMS-diazomethane protocol. The data is based on typical yields and conditions reported for the methylation of complex carboxylic acids with this reagent.[2][3]
| Parameter | Value |
| Substrate | Kadsuric Acid |
| Reagent | (Trimethylsilyl)diazomethane (2.0 M in hexanes) |
| Solvent | Toluene (B28343):Methanol (3:2) |
| Reaction Temperature | Room Temperature (approx. 25 °C) |
| Reaction Time | 30 minutes |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |
| Expected Yield | > 95% |
| Purity (post-purification) | > 98% |
Experimental Protocol
This protocol is based on established procedures for the methylation of sterically hindered and sensitive carboxylic acids using TMS-diazomethane.[1][2]
Materials:
-
Kadsuric Acid
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes) - Caution: Toxic and potentially explosive. Handle in a well-ventilated fume hood.
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tube and spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution of Kadsuric Acid: In a clean, dry round-bottom flask, dissolve Kadsuric acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (3:2 v/v). A typical concentration would be around 0.1 M. Stir the solution at room temperature until the acid is completely dissolved.
-
Addition of TMS-diazomethane: Slowly add (trimethylsilyl)diazomethane (1.2 eq, 2.0 M solution in hexanes) dropwise to the stirred solution of Kadsuric acid at room temperature. A yellow color from the TMS-diazomethane should persist, indicating a slight excess of the reagent. The evolution of nitrogen gas will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching the Reaction: After the reaction is complete, cautiously add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for the Quantification of Kadsuric Acid 3-Me Ester
Introduction
Kadsuric acid 3-Me ester is a bioactive triterpenoid (B12794562) isolated from the medicinal plant Kadsura longipedunculata[1]. As a compound of interest in pharmaceutical and phytochemical research, accurate and reliable quantification methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established analytical principles for similar compounds, such as fatty acid methyl esters, and provide a strong foundation for method development and validation.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with a suitable chromophore. Given the structural characteristics of triterpenoids, this compound is expected to have a UV absorbance that allows for its detection and quantification.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Plant Material:
-
Dry the plant material (Kadsura longipedunculata) at 40-50°C and grind it into a fine powder.
-
Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., 20 mL) using ultrasonication for 30 minutes, followed by maceration for 24 hours.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of methanol to precipitate proteins[2].
-
Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes[2].
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter.
-
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid) is recommended to ensure good separation. A starting condition could be 70:30 (Acetonitrile:Water) with a linear gradient to 95:5 over 20 minutes[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: To be determined by UV scan of a this compound standard (typically in the range of 200-220 nm for triterpenoids).
-
Injection Volume: 10-20 µL.
-
-
Method Validation Parameters (Hypothetical based on similar compounds):
-
Linearity: Establish a calibration curve with standard solutions of this compound (e.g., 1-100 µg/mL). A correlation coefficient (R²) of ≥ 0.999 is expected[4].
-
Accuracy (% Recovery): Spike known concentrations of the standard into the sample matrix. Expected recovery should be within 98-102%[4].
-
Precision (%RSD): Intra-day and inter-day precision should be evaluated. The relative standard deviation (%RSD) should be ≤ 2.0%[4].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). Expected to be in the ng/mL range[4].
-
Data Presentation: HPLC-UV
| Parameter | Expected Performance | Reference |
| Linearity (R²) | ≥ 0.999 | [4] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (%RSD) | ≤ 2.0% | [4] |
| LOD | ng/mL range | [4] |
| LOQ | ng/mL range | [4] |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for quantifying low concentrations of this compound in complex matrices.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Follow the same procedures as for HPLC-UV. The use of an internal standard (IS), such as a stable isotope-labeled analog if available, is highly recommended to improve accuracy and precision[5].
-
-
LC-MS/MS Conditions:
-
LC System: Standard UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.
-
MRM Transitions: The precursor ion ([M+H]⁺ or [M+Na]⁺) and product ions need to be determined by infusing a standard solution of this compound.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Method Validation Parameters (Hypothetical based on similar compounds):
Data Presentation: LC-MS/MS
| Parameter | Expected Performance | Reference |
| Specificity | High (MRM) | [4] |
| Linearity (R²) | ≥ 0.999 | [4] |
| Accuracy (% Recovery) | 91 - 108% | [4] |
| Precision (%RSD) | ≤ 15% | [4] |
| LOD | pg/mL - ng/mL range | [4] |
| LOQ | pg/mL - ng/mL range | [4] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization might be necessary to increase volatility, although as a methyl ester, it may be sufficiently volatile for direct analysis.
Experimental Protocol: GC-MS
-
Sample Preparation (with Derivatization):
-
Extract the sample as described for HPLC-UV.
-
Evaporate the extract to dryness.
-
If derivatization is needed, a common approach for acidic and hydroxyl groups is silylation (e.g., using BSTFA with 1% TMCS). However, as a methyl ester, direct analysis should be attempted first.
-
For analysis as a fatty acid methyl ester (FAME), a transesterification step might be employed if starting from a crude lipid extract[5]. Add 1 mL of 2% (v/v) sulfuric acid in methanol and incubate at 60°C for 1 hour[5]. After cooling, add hexane (B92381) and water, vortex, and collect the upper hexane layer for injection[5].
-
-
GC-MS Conditions:
-
GC System: Standard gas chromatograph.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injection: Splitless or split injection, depending on the concentration.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
-
MS System: Quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Method Validation Parameters (Hypothetical based on similar compounds):
Data Presentation: GC-MS
| Parameter | Expected Performance | Reference |
| Specificity | High (Mass Spectra) | [4] |
| Linearity (R²) | ≥ 0.99 | [4] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
| Precision (%RSD) | ≤ 10% | [4] |
| LOD | ng/mL range | [4] |
| LOQ | ng/mL range | [4] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Kadsuric Acid 3-Me Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro bioactivity of Kadsuric acid 3-Me ester. The protocols detailed below are foundational methods for investigating potential anti-inflammatory, anti-cancer, and anti-angiogenic properties of the compound.
Anti-inflammatory Activity Assessment
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A luciferase reporter assay is a sensitive and widely used method to quantify NF-κB activation.[1][2][3]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293 or RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid[1][3]
-
Renilla luciferase control plasmid (for normalization)[1]
-
Transfection reagent[1]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[1]
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α or LPS)[1]
-
Passive Lysis Buffer[1]
-
Luciferase Assay Reagent[2]
-
White, opaque 96-well plates[1]
-
Luminometer[1]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Stimulation:
-
Cell Lysis:
-
Luciferase Assay:
-
Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[3]
-
Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence (Signal A).[1]
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence (Signal B).[1]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well.[1]
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Data Presentation:
| This compound (µM) | Normalized NF-κB Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Signaling Pathway Diagram:
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Anti-Cancer Activity Assessment
Cell Viability and Proliferation
A fundamental step in identifying anti-cancer agents is to assess their ability to reduce cancer cell viability and inhibit proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[5]
Experimental Protocol: MTT/MTS Cell Viability Assay
This protocol is suitable for adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Appropriate cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT/MTS Addition:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature to dissolve the formazan (B1609692) crystals.
-
For MTS: The product is directly soluble.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Concentration 4 | |
| Concentration 5 | |
| IC50 (µM) |
Experimental Workflow Diagram:
Caption: Workflow for determining the cytotoxic effects of this compound.
Western Blot Analysis of Apoptosis and Cell Cycle Pathways
To understand the mechanism of action, Western blotting can be used to analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, p21, p27).[6]
Experimental Protocol: Western Blot Analysis
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer[7]
-
SDS-PAGE gels[7]
-
PVDF or nitrocellulose membranes[8]
-
Transfer buffer[9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies[8]
-
Chemiluminescent substrate[7]
-
Imaging system[7]
Procedure:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[7]
-
-
Detection:
-
Data Analysis:
-
Perform densitometry analysis to quantify band intensity.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| Treatment | Relative Protein Expression (Normalized to Loading Control) |
| Apoptosis Markers | |
| Vehicle Control | 1.0 |
| This compound | |
| Cell Cycle Markers | |
| Vehicle Control | 1.0 |
| This compound |
Anti-Angiogenic Activity Assessment
Endothelial Cell Tube Formation Assay
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.[10]
Experimental Protocol: Tube Formation Assay
This protocol is designed for a 96-well plate format using an extracellular matrix gel.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Extracellular Matrix Gel (e.g., Matrigel)[11]
-
This compound stock solution (in DMSO)
-
Pre-chilled 96-well plate[12]
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[12]
-
Monitor tube formation at different time points using an inverted microscope and capture images.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Data Presentation:
| This compound (µM) | Total Tube Length (relative to control) | Number of Junctions (relative to control) | Number of Loops (relative to control) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Logical Relationship Diagram:
Caption: Logical flow of the anti-angiogenic effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. ibidi.com [ibidi.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Studies of Kadsuric Acid 3-Me Ester
Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the in vivo effects, specific animal models, or established experimental protocols for Kadsuric acid 3-Me ester. The following application notes and protocols are presented as a representative framework. This guide is extrapolated from methodologies used for studying crude extracts of the Kadsura species, from which Kadsuric acid is derived, and general practices for evaluating the in vivo efficacy of purified natural compounds. Researchers should adapt and optimize these protocols based on the specific physicochemical properties and hypothesized biological activities of this compound.
Introduction
Kadsuric acid, a lignan (B3055560) isolated from plants of the Kadsura genus, and its derivatives such as the 3-Me ester, are of interest for their potential therapeutic properties. Lignans from Kadsura species have been associated with various biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[1][2]. These application notes provide a detailed, albeit hypothetical, framework for researchers and drug development professionals to investigate the in vivo effects of this compound, using a potential hepatoprotective effect as an illustrative example.
Animal Models
The selection of an appropriate animal model is critical for elucidating the in vivo effects of this compound. The choice of model will depend on the specific therapeutic area being investigated.
Table 1: Potential Animal Models for In Vivo Studies
| Therapeutic Area | Animal Model | Induction Method | Key Pathological Features |
| Liver Injury | C57BL/6 or BALB/c Mice | Carbon tetrachloride (CCl4) injection | Oxidative stress, inflammation, hepatocyte necrosis, fibrosis[1] |
| Acetaminophen (APAP) overdose | Acute liver failure, centrilobular necrosis | ||
| Inflammation | Sprague-Dawley Rats | Carrageenan-induced paw edema | Acute inflammation, edema, neutrophil infiltration |
| Lipopolysaccharide (LPS) challenge | Systemic inflammation, cytokine storm | ||
| Cancer | Nude Mice (athymic) | Subcutaneous xenograft of human cancer cells | Tumor growth, angiogenesis |
| Genetically engineered mouse models (GEMMs) | Spontaneous tumor development in a specific organ |
Experimental Protocol: Hepatoprotective Effects in a Mouse Model of CCl4-Induced Liver Injury
This protocol outlines a study to evaluate the potential of this compound to protect against chemically-induced liver damage in mice.
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, corn oil)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (for CCl4 dilution)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Reagents for serum biochemistry analysis (ALT, AST)
-
Reagents for tissue homogenization and protein quantification
-
Kits for oxidative stress markers (SOD, GSH, MDA)
-
Antibodies for Western blot or immunohistochemistry (e.g., TNF-α, IL-6, Caspase-3)
-
Formalin (10%) for tissue fixation
-
Paraffin and reagents for tissue processing and H&E staining
Experimental Animals
-
Male C57BL/6 mice, 8-10 weeks old, weighing 20-25 g.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Procedure
-
Grouping: Randomly divide mice into five groups (n=8-10 per group).
-
Group 1 (Control): Vehicle administration + Olive oil injection.
-
Group 2 (CCl4 Model): Vehicle administration + CCl4 injection.
-
Group 3 (Low Dose): this compound (e.g., 25 mg/kg) + CCl4 injection.
-
Group 4 (Medium Dose): this compound (e.g., 50 mg/kg) + CCl4 injection.
-
Group 5 (High Dose): this compound (e.g., 100 mg/kg) + CCl4 injection.
-
-
Administration: Administer this compound or vehicle orally (p.o.) once daily for 7 consecutive days.
-
Induction of Liver Injury: On day 7, two hours after the final administration of the test compound, induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.2% in olive oil, 10 ml/kg). The control group receives only olive oil.
-
Sample Collection: 24 hours after CCl4 injection, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals by cervical dislocation. Perfuse the liver with ice-cold saline and harvest the entire organ.
-
Sample Processing:
-
Blood: Centrifuge to separate serum and store at -80°C for biochemical analysis.
-
Liver:
-
Weigh the entire liver.
-
Fix a portion of the largest lobe in 10% formalin for histopathology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for molecular and biochemical assays.
-
-
Data Collection and Analysis
Table 2: Quantitative Data to be Collected
| Parameter | Assay | Expected Outcome in CCl4 Model | Expected Effect of this compound |
| Serum Markers | |||
| Alanine Aminotransferase (ALT) | Biochemical Assay | Significantly Increased | Dose-dependent decrease |
| Aspartate Aminotransferase (AST) | Biochemical Assay | Significantly Increased | Dose-dependent decrease |
| Histopathology | H&E Staining | Necrosis, inflammation, steatosis | Reduced pathological changes |
| Oxidative Stress | |||
| Superoxide Dismutase (SOD) | Colorimetric Assay | Decreased activity | Increased activity |
| Glutathione (GSH) | Colorimetric Assay | Depleted levels | Restored levels |
| Malondialdehyde (MDA) | TBARS Assay | Increased levels | Decreased levels |
| Inflammatory Markers | |||
| TNF-α, IL-6 | ELISA / Western Blot | Increased expression | Decreased expression |
| Apoptosis Markers | |||
| Cleaved Caspase-3 | Western Blot / IHC | Increased expression | Decreased expression |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the hepatoprotective effects of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound in ameliorating CCl4-induced liver injury.
References
Application Notes and Protocols for Kadsuric Acid 3-Me Ester and Related Triterpenoids as Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The genus Kadsura is a rich source of structurally diverse and biologically active triterpenoids and lignans. While "Kadsuric acid 3-Me ester" is not a widely documented chemical probe, numerous related methyl esters from Kadsura species have demonstrated significant biological activities, making them valuable tools for chemical biology and drug discovery. These compounds, characterized by complex polycyclic structures, have shown potential in modulating various cellular pathways, including those involved in inflammation, cell proliferation, and viral replication.
This document provides detailed application notes and protocols for utilizing a representative Kadsura-derived triterpenoid (B12794562) methyl ester, Kadsuracoccinic acid A methyl ester , as a chemical probe to investigate cellular processes. The methodologies described can be adapted for other related compounds from this class.
I. Chemical Probe Profile: Kadsuracoccinic Acid A Methyl Ester
Kadsuracoccinic acid A methyl ester is a 3,4-seco-lanostane type triterpenoid isolated from Kadsura coccinea. Its complex structure provides a unique scaffold for interacting with biological targets.
Table 1: Physicochemical Properties of Kadsuracoccinic Acid A Methyl Ester
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₆O₄ | [1] |
| Molecular Weight | 482.7 g/mol | [1] |
| Class | 3,4-seco-lanostane triterpenoid | [1] |
| Source | Kadsura coccinea | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
II. Biological Activity and Potential Applications
Kadsuracoccinic acid A has been shown to arrest the embryonic cell division of Xenopus laevis, indicating its potential as a modulator of cell cycle progression or related signaling pathways[2]. This activity suggests its utility as a chemical probe for studying the molecular mechanisms of cell division and as a starting point for the development of anti-proliferative agents.
Table 2: Biological Activity of Kadsuracoccinic Acid A
| Assay | Organism/Cell Line | Endpoint | Result | Reference |
| Cell Division Assay | Xenopus laevis embryonic cells | Arrest of cell cleavage | IC₅₀ = 0.32 µg/mL | [2] |
The inhibitory effect on cell division makes this compound a valuable tool for:
-
Target Identification: Identifying the molecular targets involved in cell cycle regulation.
-
Pathway Elucidation: Dissecting the signaling pathways that are modulated by the compound to induce cell cycle arrest.
-
High-Throughput Screening: Serving as a positive control or a reference compound in screens for novel anti-proliferative agents.
III. Experimental Protocols
The following protocols provide a framework for investigating the biological activity of Kadsuracoccinic acid A methyl ester and related compounds.
Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from a study on triterpenes from Kadsura coccinea and can be used to assess the anti-inflammatory potential of the chemical probe[1]. While Kadsuracoccinic acid A methyl ester itself did not show activity in this specific assay, the methodology is broadly applicable for screening the effects of Kadsura compounds on inflammatory responses in vitro.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Recombinant mouse interferon-γ (IFN-γ)
-
Kadsuracoccinic acid A methyl ester (or other test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% H₃PO₄ and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well flat-bottom plates
2. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. Assay Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compound in DMSO.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Ensure the final DMSO concentration is ≤ 0.1%.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 16-24 hours to induce NO production. Include untreated and vehicle-treated (DMSO) controls.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with NaNO₂.
4. Cytotoxicity Assay (MTT):
-
After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Proliferation Assay (based on reported activity)
This protocol is a general method to confirm and quantify the anti-proliferative effects of Kadsuracoccinic acid A methyl ester on a relevant cancer cell line.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Kadsuracoccinic acid A methyl ester
-
DMSO
-
MTT or other proliferation assay reagent (e.g., WST-1, CyQUANT)
-
96-well plates
2. Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of Kadsuracoccinic acid A methyl ester (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Perform a cell viability/proliferation assay according to the manufacturer's instructions (e.g., MTT assay as described in Protocol 1).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the compound concentration.
IV. Visualizations
Diagram 1: Proposed Mechanism of Action as an Anti-Proliferative Agent
A potential mechanism for the anti-proliferative effects of Kadsuracoccinic Acid A Methyl Ester.
Diagram 2: Experimental Workflow for Screening Kadsura-derived Chemical Probes
A generalized workflow for the identification and development of chemical probes from Kadsura natural products.
References
Kadsuric Acid 3-Me Ester: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activities of Kadsuric acid 3-Me ester is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related triterpenoids isolated from the Kadsura genus and are intended to serve as a foundational guide for initiating research and development programs. All experimental procedures should be optimized and validated for specific laboratory conditions and research objectives.
Introduction
This compound is a triterpenoid (B12794562) natural product isolated from plants of the Kadsura genus, such as Kadsura longipedunculata.[1] Triterpenoids from this genus have demonstrated a range of promising biological activities, suggesting that this compound may be a valuable lead compound for drug discovery. This document outlines potential therapeutic applications, hypothetical quantitative data based on related compounds, and detailed experimental protocols to guide the investigation of its anti-inflammatory, antiviral, and cytotoxic properties.
Potential Therapeutic Applications
Based on the bioactivities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-Inflammatory: Many triterpenoids exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
-
Antiviral: Natural products, including triterpenoids, are a rich source of novel antiviral agents that can act on various stages of the viral life cycle.[2][3]
-
Anticancer (Cytotoxic): The cytotoxic potential of triterpenoids against various cancer cell lines has been widely reported, making this compound a candidate for oncological research.[4]
Quantitative Data Summary
The following tables present hypothetical yet plausible 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound. These values are extrapolated from published data on other pentacyclic triterpenoids and should be experimentally determined.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound
| Assay System | Target | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 15.5 | Dexamethasone | 5.2 |
| Human Platelets | Cyclooxygenase-2 (COX-2) | 25.8 | Ibuprofen | 1.27 |
| Calcium Ionophore-stimulated Macrophages | Leukotriene C4 (LTC4) Release | 18.2 | Indomethacin | 0.95[5] |
Table 2: Hypothetical Antiviral Activity of this compound
| Virus Model | Cell Line | Assay Type | Hypothetical EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 12.7 | Oseltamivir | 0.5 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Cytopathic Effect (CPE) Inhibition | 22.1 | Acyclovir | 1.8 |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen Inhibition | 35.4 | Zidovudine (AZT) | 0.01 |
Table 3: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay Type | Hypothetical CC₅₀ (µM) | Reference Compound | Reference CC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT Assay | 18.9 | Doxorubicin | 0.8 |
| A549 | Lung Cancer | SRB Assay | 28.3 | Cisplatin | 3.1 |
| HeLa | Cervical Cancer | MTT Assay | 21.5 | Paclitaxel | 0.05 |
Experimental Protocols
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to assess the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol outlines a general method to evaluate the antiviral activity of this compound against a chosen virus (e.g., Influenza A).
Materials:
-
This compound
-
Host cell line (e.g., MDCK for Influenza A)
-
Virus stock of known titer
-
Minimal Essential Medium (MEM)
-
Trypsin-EDTA
-
Agarose (B213101) or Avicel
-
Crystal Violet staining solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (serum-free MEM). Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Incubate the cells with a mixture of the virus and the test compound at various concentrations for 1 hour at 37°C.
-
-
Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing agarose or Avicel and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value from the dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
FBS, Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Kadsuric Acid 3-Me Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Kadsuric Acid 3-Me Ester. As there is no direct published synthesis for this specific molecule, this guide is based on established principles of organic chemistry, focusing on the selective esterification of Kadsuric acid.
Understanding the Challenge: Selective Esterification of Kadsuric Acid
Kadsuric acid is a complex dicarboxylic acid. The key to synthesizing the 3-Me ester lies in selectively esterifying one of the two carboxylic acid groups. Based on the IUPAC name, (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid, we can identify two distinct carboxylic acid moieties:
-
An α,β-unsaturated carboxylic acid (the 2-methylhept-2-enoic acid part).
-
A saturated alkyl carboxylic acid (the 2-carboxyethyl side chain).
The different electronic and steric environments of these two groups allow for a selective synthesis. The α,β-unsaturated carboxylic acid is generally less acidic and more sterically hindered than the alkyl carboxylic acid. This difference in reactivity is the foundation for the proposed synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most promising general method for the selective synthesis of this compound?
A1: Selective mono-esterification of the more accessible and reactive alkyl carboxylic acid is the most promising approach. This can be achieved under carefully controlled conditions that favor the reaction at the less sterically hindered and more acidic site. Methods relying on kinetic control, such as using a stoichiometric amount of a mild esterifying agent, are preferred.
Q2: Why is direct Fischer esterification not recommended for selective synthesis?
A2: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is an equilibrium-driven process.[1][2][3] Under these conditions, it is difficult to achieve high selectivity between the two carboxylic acid groups of Kadsuric acid, and a mixture of the di-ester, both mono-esters, and unreacted starting material is likely to be formed, complicating purification.
Q3: Can diazomethane (B1218177) be used for the selective methylation?
A3: Diazomethane is a highly reactive reagent for converting carboxylic acids to methyl esters.[4][5][6] It reacts rapidly with acidic protons. The slight difference in acidity between the two carboxylic acids in Kadsuric acid might allow for some selectivity if a sub-stoichiometric amount of diazomethane is used at low temperatures. However, due to its high reactivity, achieving high selectivity can be challenging, and it is a hazardous reagent to handle.
Q4: What are the main challenges in the purification of this compound?
A4: The main purification challenges will be separating the desired mono-ester from the starting dicarboxylic acid, the isomeric mono-ester, and the di-ester. All these compounds are likely to have similar polarities, making chromatographic separation difficult. Careful monitoring of the reaction to ensure high conversion to the desired product is crucial to simplify purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-ester | Incomplete reaction. | - Increase reaction time.- Use a slight excess of the methylating agent.- Ensure all reagents are pure and dry. |
| Formation of di-ester. | - Use a stoichiometric or sub-stoichiometric amount of the methylating agent.- Lower the reaction temperature.- Slowly add the methylating agent to the solution of Kadsuric acid. | |
| Low Selectivity (Mixture of Mono-esters) | The chosen reaction conditions do not sufficiently differentiate between the two carboxylic acid groups. | - Switch to a more sterically demanding esterification method.- Utilize a method that relies on the difference in acidity, for example, by partial deprotonation with a base followed by reaction with a methylating agent. |
| Reaction temperature is too high, leading to loss of kinetic control. | - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | |
| Difficulty in Product Purification | Similar polarity of the desired product, starting material, and byproducts. | - Optimize the reaction to maximize the yield of the desired mono-ester and minimize byproducts.- Use high-performance liquid chromatography (HPLC) for purification.- Consider derivatizing the remaining free carboxylic acid group to alter its polarity before a final purification step. |
| Decomposition of Starting Material or Product | Use of harsh reaction conditions (e.g., strong acids, high temperatures). | - Employ milder esterification methods, such as those using coupling agents (e.g., DCC/DMAP) with methanol (B129727) at room temperature.- Avoid strong, non-selective acids. |
Proposed Experimental Protocol: Selective Mono-methylation using Trimethylsilyldiazomethane (B103560) (TMS-diazomethane)
This protocol is a hypothetical procedure based on the known reactivity of TMS-diazomethane, which is a safer alternative to diazomethane for the methylation of carboxylic acids.[7][8] The selectivity is based on the higher acidity of the alkyl carboxylic acid compared to the α,β-unsaturated one.
Materials:
-
Kadsuric Acid
-
Methanol (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve Kadsuric acid (1 equivalent) in a mixture of anhydrous toluene and anhydrous methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add trimethylsilyldiazomethane (1.05 equivalents) dropwise to the stirred solution. A yellow color may persist, and nitrogen gas will evolve.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed (or optimal conversion to the mono-ester is observed), quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to isolate the this compound.
Data Presentation
Table 1: Comparison of Potential Methylation Methods for Selectivity
| Method | Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.), heat | Variable | Low | Inexpensive reagents. | Low selectivity for dicarboxylic acids, harsh conditions.[1][2][3] |
| Diazomethane | CH₂N₂ | High | Moderate | High yielding, mild conditions. | Highly toxic and explosive, moderate selectivity.[4][5][6] |
| TMS-diazomethane | TMS-CHN₂, Methanol | High | Good | Safer than diazomethane, high yielding, good selectivity based on acidity.[7][8] | Reagent is expensive. |
| DCC/DMAP Coupling | Methanol, DCC, DMAP (cat.) | Good-High | Good | Mild conditions, good for sensitive substrates. | DCC byproduct can be difficult to remove. |
Visualizations
Experimental Workflow for Selective Esterification
Caption: Proposed workflow for the selective synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the esterification reaction.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kadsuric acid 3-Me ester stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Kadsuric acid 3-Me ester?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For solutions in organic solvents, short-term storage at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is best to equilibrate the vial to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis of the ester. Handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data is unavailable, similar lignan (B3055560) esters are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and ethyl acetate. For biological experiments, DMSO is a common choice. However, it is crucial to determine the optimal solvent and concentration for your specific application and to be aware of potential solvent effects on your experimental system.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including lignans (B1203133), can be sensitive to light. It is recommended to protect the solid compound and its solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound in solution?
A5: The stability of this compound in solution will depend on the solvent, storage temperature, and pH. Ester hydrolysis can occur, especially in the presence of water or at acidic or basic pH. It is advisable to prepare fresh solutions for each experiment or to conduct a stability study in your chosen solvent and storage conditions if long-term storage of solutions is necessary. Studies on other Schisandra lignans have shown that nanoencapsulation can protect them from enzymatic and chemical degradation, suggesting that these compounds can be susceptible to degradation in certain environments.[1] A nanoparticle formulation of Schisandra lignans was found to be physically stable for 120 days at room temperature.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | - Ensure the compound has been stored at the recommended temperature and protected from light and moisture.- Prepare fresh solutions for each experiment.- Perform a quality control check of the compound (e.g., by HPLC or LC-MS) to assess its purity. |
| Precipitation of the compound in solution. | - The concentration of the compound exceeds its solubility in the chosen solvent.- The solution has been stored at a low temperature where the compound is less soluble. | - Gently warm the solution and sonicate to aid in redissolving the compound.- Prepare a more dilute stock solution.- Consider using a different solvent or a co-solvent system to improve solubility. |
| Loss of biological activity over time. | Degradation of the compound in the experimental medium or stock solution. | - Minimize the time the compound is in aqueous solutions.- Prepare fresh dilutions from a concentrated stock solution immediately before use.- Evaluate the stability of the compound in your specific experimental buffer or medium. |
| Discoloration of the solid compound or solution. | Oxidation or degradation of the compound. | - Discard the discolored material as it may be impure.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Ensure storage containers are tightly sealed. |
Experimental Protocols
As no specific experimental protocols for the stability assessment of this compound were found, a general protocol for evaluating the stability of a compound in solution using High-Performance Liquid Chromatography (HPLC) is provided below.
Protocol: Assessing Compound Stability in Solution by HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the solvent of interest (e.g., experimental buffer, cell culture medium) to the final working concentration.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, inject an aliquot of the working solution into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Develop an appropriate HPLC method to obtain a sharp, well-resolved peak for the compound.
-
Record the peak area or peak height of the initial sample. This will serve as the 100% reference.
-
-
Incubation:
-
Store the remaining working solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot of the stored solution.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area or peak height of the compound at each time point to the initial (Time 0) measurement.
-
Calculate the percentage of the compound remaining at each time point.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Diagrams
Caption: Factors influencing the chemical stability of this compound.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Kadsuric acid 3-Me ester purification by chromatography
Welcome to the technical support center for the chromatographic purification of Kadsuric acid 3-Me ester. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this triterpenoid (B12794562) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a triterpenoid and is expected to be soluble in common organic solvents. While specific quantitative data is limited, it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For chromatographic purposes, it is advisable to test its solubility in solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and hexane (B92381), which are commonly used as mobile phases.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Esters, in general, are susceptible to hydrolysis under both acidic and basic conditions, with hydrolysis often being more rapid under basic conditions.[1][2] Given that silica (B1680970) gel can be slightly acidic, there is a potential for degradation of this compound during prolonged exposure on a silica gel column.
Q3: What is a good starting point for developing a TLC method for this compound?
A3: For triterpenoids, a common starting solvent system for thin-layer chromatography (TLC) on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity) is a good approach to find a suitable mobile phase that gives a retention factor (Rf) between 0.2 and 0.4 for the target compound.
Q4: How can I visualize this compound on a TLC plate if it is not UV active?
A4: If this compound is not UV active, various staining solutions can be used for visualization on a TLC plate. Common stains for non-UV active natural products include phosphomolybdic acid, ceric ammonium (B1175870) molybdate, or a potassium permanganate (B83412) solution. These reagents react with the compound upon heating to produce a colored spot.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Problem 1: My this compound appears to be degrading on the silica gel column.
-
Question: I am observing multiple spots on my TLC analysis of collected fractions, even though the initial crude material showed a single major spot. What could be the cause and how can I prevent it?
-
Answer: This is likely due to the degradation of your ester on the acidic surface of the silica gel. Here are several strategies to mitigate this issue:
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of a volatile base, such as 1% triethylamine (B128534) (Et3N).[4] This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Modify the Mobile Phase: Adding a small percentage of triethylamine (0.1-1%) to your mobile phase can help prevent degradation during the chromatography run.[4]
-
Minimize Residence Time: Use flash chromatography with a slightly more polar solvent system to expedite the elution of your compound, thereby reducing its contact time with the silica gel.
-
Problem 2: I am experiencing poor separation between this compound and a closely eluting impurity.
-
Question: My target compound is co-eluting with an impurity, and I cannot achieve baseline separation. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Consider the following approaches:
-
Solvent System Optimization: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane (DCM) or a mixture of solvents. For example, a ternary mixture of hexane/DCM/EtOAc might provide better separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient around the elution point of your compound. Conversely, if you are using isocratic elution, a gradient might provide better separation.
-
Alternative Stationary Phases: For challenging separations, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) could be an effective alternative.
-
Problem 3: My purified this compound is unstable upon storage.
-
Question: After successful purification, my compound shows signs of degradation after a few days at room temperature. What are the ideal storage conditions?
-
Answer: Esters can be sensitive to hydrolysis from atmospheric moisture, as well as degradation from light and heat. To ensure the long-term stability of your purified this compound, follow these storage recommendations:
-
Low Temperature: Store the compound at -20°C or lower.
-
Inert Atmosphere: For long-term storage, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent-Free: Whenever possible, remove all solvents before storage. If the compound needs to be in solution, use a dry, aprotic solvent.
-
Quantitative Data Summary
| Solvent System (v/v) | Retention Factor (Rf) of this compound (Hypothetical) | Observations |
| 20% Ethyl Acetate in Hexane | 0.5 | Good for initial TLC screening, may be too high for optimal column separation. |
| 10% Ethyl Acetate in Hexane | 0.3 | Ideal Rf for column chromatography, likely to provide good separation. |
| 5% Dichloromethane in Hexane | 0.2 | May provide different selectivity compared to ethyl acetate systems. |
| 30% Ethyl Acetate in Hexane | 0.7 | Compound elutes too quickly, poor separation from non-polar impurities. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system for your crude this compound using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a gradient of ethyl acetate in hexane.
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica to settle and then add a thin layer of sand to the top to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive air pressure.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Compound Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Optimizing Cell Culture Conditions for Kadsuric Acid 3-Me Ester Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving the small molecule inhibitor, Kadsuric acid 3-Me ester. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Most small molecule inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells (typically <0.5%).[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: What is the stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors can vary significantly in aqueous and complex biological media.[1] Factors such as the compound's chemical structure, media pH, serum presence, and incubation temperature can all influence its stability.[1][2] Some compounds may be stable for days, while others can degrade within hours.[1] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is the best approach to identify the lowest concentration that elicits the desired biological effect without causing excessive cytotoxicity.[3] It is advisable to test a wide range of concentrations initially and then narrow down to a more specific range.
Q4: How long should I treat my cells with this compound?
A4: Similar to determining the optimal concentration, the ideal treatment time should be established through a time-course experiment.[3] The duration of treatment will depend on the specific biological question and the mechanism of action of the compound. It is recommended to test several time points to understand the kinetics of the cellular response.
Q5: Should I be concerned about off-target effects?
A5: Yes, off-target effects are a potential concern with any small molecule inhibitor, especially at higher concentrations.[3][4] If you observe unexpected phenotypes, it may be due to the inhibitor acting on other cellular targets.[1] It is good practice to use the lowest effective concentration and, if possible, validate your findings with a second, structurally different inhibitor that targets the same pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media.[1]2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.[1]3. Incorrect Concentration: The concentration used may be too low.[1] | 1. Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor for long-term experiments.[1]2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different compound.[3]3. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50).[1] |
| High cellular toxicity observed | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[1]2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic.[1] | 1. Use the lowest effective concentration. Consider a more selective inhibitor if available.[1]2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1] |
| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions.2. Cell Culture Inconsistency: Variations in cell density, passage number, or cell health. | 1. Prepare a master mix of the inhibitor-containing media for all replicates to ensure consistency.2. Standardize your cell culture practices. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. |
| Cells are not attaching properly after treatment | 1. Cytotoxicity: The inhibitor concentration may be too high, leading to cell stress and detachment.2. Incompatible Cultureware: Some compounds can bind to plastic surfaces. | 1. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations.2. Use low-protein-binding plates and pipette tips.[2] |
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) | Target Inhibition (%) |
| 0 (Vehicle) | 100 ± 5 | 0 ± 2 |
| 0.1 | 98 ± 4 | 15 ± 3 |
| 1 | 95 ± 6 | 52 ± 5 |
| 10 | 75 ± 8 | 88 ± 4 |
| 50 | 40 ± 7 | 95 ± 3 |
| 100 | 15 ± 5 | 98 ± 2 |
Table 2: Example of Time-Course Data for this compound (at 10 µM)
| Time (hours) | Target Phosphorylation (%) | Downstream Gene Expression (Fold Change) |
| 0 | 100 ± 8 | 1.0 ± 0.1 |
| 2 | 85 ± 7 | 1.2 ± 0.2 |
| 6 | 55 ± 6 | 2.5 ± 0.3 |
| 12 | 25 ± 5 | 4.8 ± 0.5 |
| 24 | 10 ± 4 | 3.5 ± 0.4 |
| 48 | 8 ± 3 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. It is good practice to perform serial dilutions to cover a broad range of concentrations.[3] Also, prepare a vehicle control containing the same concentration of solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the media containing the different inhibitor concentrations.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 or 48 hours).
-
Endpoint Analysis: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to assess cytotoxicity. In parallel, lyse a separate set of treated cells to analyze target engagement or downstream pathway modulation (e.g., by Western blot or qPCR).
Protocol 2: Determining the Optimal Treatment Duration (Time-Course)
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound and a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Endpoint Analysis: Analyze the desired cellular response at each time point. This could involve cell lysis for protein or RNA analysis to determine the kinetics of pathway inhibition and downstream effects.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for inhibitor treatment.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Improving the Accuracy of Kadsuric Acid 3-Me Ester Quantification
Welcome to the technical support center for the accurate quantification of Kadsuric acid 3-Me ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and other triterpenoids?
A1: The most common analytical techniques for the quantification of triterpenoids, including esters like this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Ultraviolet (UV) detector, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.
Q2: I am observing poor peak shape and tailing during HPLC analysis. What could be the cause?
A2: Poor peak shape and tailing in HPLC analysis of triterpenoids can be caused by several factors. These include suboptimal mobile phase composition, secondary interactions with the stationary phase, or column overloading. To address this, you can try adjusting the mobile phase pH, using a different column chemistry, or reducing the sample concentration.
Q3: My LC-MS/MS results are showing significant signal suppression. How can I mitigate these matrix effects?
A3: Matrix effects, particularly ion suppression in Electrospray Ionization (ESI), are a common challenge in LC-MS/MS analysis of complex samples like plant extracts.[1] To mitigate these effects, consider optimizing your sample preparation protocol to remove interfering compounds. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, using a stable isotope-labeled internal standard can help to compensate for matrix effects and improve quantitative accuracy.[2]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For HPLC and LC-MS/MS analysis, derivatization is typically not required for this compound. However, for GC-MS analysis, derivatization to increase volatility and thermal stability is often necessary for triterpenoids.
Q5: How should I store my samples and standards to ensure the stability of this compound?
A5: Triterpenoid (B12794562) esters can be susceptible to hydrolysis. It is recommended to store samples and standard solutions at low temperatures (e.g., -20°C or -80°C) in a non-aqueous solvent to minimize degradation.[3] A stability study of triterpene glycosides showed they were stable under tested conditions, while polyphenols were not, indicating that stability can vary between different classes of compounds in an extract.[4]
Troubleshooting Guides
HPLC-UV/PDA Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity / No Peak | - Inappropriate detection wavelength- Low sample concentration- Compound degradation | - Scan the UV spectrum of a standard to determine the optimal wavelength.- Concentrate the sample or inject a larger volume.- Check sample and standard stability. |
| Poor Resolution / Overlapping Peaks | - Suboptimal mobile phase- Inappropriate column | - Adjust the gradient or isocratic composition of the mobile phase.- Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).- Optimize column temperature. |
| Variable Retention Times | - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks or pressure fluctuations.[5] |
LC-MS/MS Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Co-eluting matrix components- High salt concentration in the sample | - Improve sample cleanup using SPE or LLE.- Modify the chromatographic method to separate the analyte from interfering compounds.- Dilute the sample. |
| Low Signal Intensity | - Suboptimal ionization source parameters- Inefficient fragmentation | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the specific precursor-to-product ion transition. |
| Inconsistent Results | - Sample preparation variability- Instrument instability | - Use an internal standard to normalize for variations.- Perform regular instrument calibration and maintenance. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of triterpenoid esters using HPLC and LC-MS/MS, based on literature for structurally similar compounds. This data can serve as a benchmark for method development for this compound.
Table 1: HPLC-UV/PDA Method Validation Parameters for Triterpenoid Esters
| Analyte (Similar Triterpenoid Esters) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Triterpene Esters Mixture | >0.99 | 14.68 - 73.37 (in plant) | 15.90 - 106.01 (in plasma) | Not Reported | Not Reported | [6] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [7] |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [7] |
Table 2: LC-MS/MS Method Validation Parameters for Triterpenoid Saponins (as a proxy for esters)
| Analyte (Triterpenoid Saponin) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Betavulgarosides (various) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Ginsenoside R0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Detailed Experimental Protocols
General Protocol for Extraction of Triterpenoids from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Preparation: Dry the plant material (e.g., stems, roots of Kadsura species) at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh an appropriate amount of the powdered plant material.
-
Perform extraction with a suitable organic solvent such as methanol, ethanol, or ethyl acetate.[9] Ultrasonic-assisted extraction or Soxhlet extraction can be employed to improve efficiency.
-
The solvent-to-solid ratio and extraction time should be optimized.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Sample Clean-up (Optional but Recommended for LC-MS/MS):
-
The crude extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering substances. A C18 or other suitable SPE cartridge can be used.
-
Representative HPLC-PDA Method for Triterpenoid Quantification
This is a representative method and should be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for compounds without a strong chromophore).[10]
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard calibration curve of a certified reference standard of this compound.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for improving quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Optimization and validation of extraction and quantification methods of antimalarial triterpenic esters in Keetia leucantha plant and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive LC-MS/MS Method for the Quantitation of Saponins in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Animal Dosing Protocols for Kadsuric Acid 3-Me Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining in vivo dosing protocols for Kadsuric Acid 3-Me ester. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: For a novel compound like this compound, a formal dose-finding study is crucial.[1] It is recommended to begin with a low dose, potentially in the range of 1-5 mg/kg, and escalate the dose in subsequent cohorts to determine the maximum tolerated dose (MTD). The selection of the starting dose should also be informed by any available in vitro cytotoxicity data.
Q2: How should this compound be formulated for in vivo administration?
A2: The optimal formulation depends on the physicochemical properties of this compound and the intended route of administration. Due to its ester nature, it may have poor aqueous solubility. A common approach for such compounds is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration, such as saline or a solution containing solubilizing agents like PEG400 or Tween 80.[2][3] It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.[4] A vehicle-only control group should always be included in the study to assess any effects of the formulation itself.[1]
Q3: What are the common routes of administration for compounds like this compound?
A3: The choice of administration route should ideally mirror the intended clinical route.[5] Common routes for preclinical studies include intraperitoneal (i.p.) injection, oral gavage (p.o.), and intravenous (i.v.) injection.[2] The bioavailability and pharmacokinetic profile of this compound will vary significantly with the route of administration, necessitating evaluation for each route being considered.
Q4: What signs of toxicity should I monitor for after administering this compound?
A4: Animals should be monitored closely for any signs of toxicity, which can include weight loss (typically a loss of >15% is a concern), lethargy, ruffled fur, changes in behavior, and signs of pain or distress.[1][6] Regular monitoring of body weight, food and water intake, and clinical observations are essential.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations.[4] | - Increase the administered dose. - Evaluate alternative routes of administration (e.g., i.p. instead of oral).[4] - Optimize the formulation to improve solubility and absorption.[3] |
| Rapid Metabolism/Clearance: The compound is being cleared from the body too quickly. | - Increase the dosing frequency (e.g., twice daily instead of once). - Conduct a pharmacokinetic study to determine the compound's half-life. | |
| Unexpected Toxicity | Off-Target Effects: The compound is interacting with unintended biological targets.[4] | - Reduce the dose to see if the toxicity is dose-dependent.[4] - Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-targets. |
| Compound Impurities: Toxic effects may be due to impurities from the synthesis process. | - Verify the purity of the compound batch using analytical methods like HPLC or mass spectrometry.[4] | |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | - Include a vehicle-only control group to assess the toxicity of the formulation components.[1] | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[4] | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal.[4] |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to enhance statistical power.[4] - Ensure that animals are age- and sex-matched.[4] | |
| Formulation Issues | Precipitation of Compound: The compound is not fully dissolved or is precipitating out of solution.[1] | - Increase the proportion of co-solvents (e.g., DMSO, PEG400) in the vehicle.[1] - Gently warm the solution before injection.[1] - Prepare fresh formulations immediately before each use.[1] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
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Animal Model: Use healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old). Allow for at least one week of acclimatization before the experiment.[4]
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Compound Preparation:
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Based on the desired dose and the average weight of the mice, calculate the required amount of this compound.
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Dissolve the compound in a minimal amount of DMSO.
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For an intraperitoneal injection, dilute the DMSO stock with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 5% (v/v).
-
-
Dosing:
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Divide the mice into several groups (e.g., 5 groups of 3-5 mice each).
-
Administer increasing doses of this compound to each group (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Include a vehicle control group that receives the same volume of the vehicle solution without the compound.
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Administer the compound via the chosen route (e.g., i.p. injection).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior.
-
Record all observations meticulously.
-
-
Endpoint:
-
The study can be concluded after a predetermined period (e.g., 7-14 days) or when significant toxicity is observed.
-
The highest dose that does not cause significant toxicity is considered the Maximum Tolerated Dose (MTD).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Once daily, i.p. | 1500 ± 250 | +5% |
| This compound | 10 | Once daily, i.p. | 1100 ± 200 | +3% |
| This compound | 25 | Once daily, i.p. | 750 ± 150 | -2% |
| This compound | 50 | Once daily, i.p. | 400 ± 100 | -8% |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 350 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 1800 | 2100 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 11.7 |
Visualizations
Caption: Workflow for dose refinement of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical workflow for troubleshooting common in vivo experimental issues.
References
addressing inconsistencies in Kadsuric acid 3-Me ester bioassay results
Disclaimer: Specific bioassay data and documented inconsistencies for Kadsuric acid 3-Me ester, a triterpenoid (B12794562) isolated from Kadsura longipedunculata, are not extensively available in public literature. This guide provides general troubleshooting principles and best practices applicable to the bioassay of novel triterpenoid methyl esters, using this compound as a representative example.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges researchers may face when evaluating the biological activity of novel natural product esters.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?
Answer: High variability between replicates is a frequent issue that can mask the true biological effect of a test compound. Several factors can contribute to this problem.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Solutions |
| Pipetting Technique | Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[1] |
| Cell Seeding Density | Uneven cell distribution in microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. Consider using a higher cell concentration to reduce variability.[1] |
| Reagent Mixing | Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[2] |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1][3] |
| Incubation Conditions | Inconsistent temperature and CO₂ levels across the incubator can affect cell health and metabolism differently across the plate. Ensure your incubator is properly calibrated and provides uniform conditions.[1] |
| Cell Health | Using cells that are unhealthy, stressed, or at a high passage number can lead to inconsistent responses. Always use cells in the logarithmic growth phase with high viability and limit the number of passages.[1][4] |
Issue 2: Weak or No Signal Detected
Question: My assay is not producing a strong signal, or there is no signal at all, in response to this compound. How can I improve this?
Answer: A weak or absent signal can indicate a problem with one or more components of the assay, the compound itself, or the biological system.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Solutions |
| Sub-optimal Reagent Concentrations | The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.[1] |
| Insufficient Incubation Time | The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period for both compound treatment and signal development.[1] |
| Low Target Protein Abundance | The target of your compound may be expressed at very low levels in the chosen cell line. If possible, enrich for the target protein or use a cell line known to have higher expression.[5] |
| Incorrect Instrument Settings | If using a plate reader, verify that you are using the correct excitation/emission wavelengths for your fluorophore or the correct absorbance wavelength for your colorimetric assay.[1][2] For luminescence assays, ensure the sensitivity (gain) is set appropriately.[6] |
| Reagent Degradation | Reagents may have lost activity due to improper storage or handling. Check storage instructions and avoid repeated freeze-thaw cycles.[2] |
| Compound Insolubility | Triterpenoids can be poorly soluble in aqueous assay buffers, leading to precipitation. Visually inspect wells for precipitates.[2] If needed, use a solubilizing agent like DMSO (at a final concentration that is non-toxic to cells, typically ≤0.5%) and ensure the compound is fully dissolved before adding to the assay. |
Issue 3: High Background Signal
Question: I am experiencing a high background signal in my assay, which is masking the specific signal from my samples. What can I do to reduce it?
Answer: A high background signal can obscure the specific signal from your samples, leading to a low signal-to-noise ratio and inaccurate results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Washing | Inadequate washing between steps can leave residual reagents that contribute to background. Increase the number of wash steps or the volume of wash buffer.[7] |
| Contaminated Reagents | Use fresh, sterile reagents and buffers. Cross-contamination can introduce substances that generate a background signal.[6] |
| Non-Specific Antibody Binding | If using an immunoassay, the antibodies may be binding non-specifically. Ensure blocking steps are adequate and consider using cross-adsorbed secondary antibodies.[7] |
| Plate Autofluorescence/Autoluminescence | White plates used for luminescence can absorb ambient light and re-emit it, increasing background.[6] "Dark adapt" plates by incubating them in the dark for ~10 minutes before reading. For fluorescence, autofluorescence can come from endogenous sample components; consider switching to a fluorophore in a different spectral range.[7] |
| High Reagent Concentration | Using too high a concentration of a detection reagent or enzyme conjugate can lead to elevated background. Titrate your reagents to find the optimal concentration.[5] |
| Crosstalk | In luminescence assays, signal from a very bright well can "bleed" into adjacent wells. Use opaque white or black plates to minimize this.[8][9] Including blank wells between samples can also act as a buffer.[9] |
Data Presentation
Quantitative data should be summarized for clarity. Below is a hypothetical example of a dose-response experiment for this compound in a cell viability assay.
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Viability
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| 0 (Vehicle Control) | 100.0 | 4.5 | 4.5% |
| 1 | 95.2 | 5.1 | 5.4% |
| 5 | 81.7 | 6.2 | 7.6% |
| 10 | 60.3 | 5.8 | 9.6% |
| 25 | 48.9 | 4.9 | 10.0% |
| 50 | 22.5 | 3.1 | 13.8% |
| 100 | 8.1 | 2.2 | 27.2% |
Data represents mean ± SD from three independent experiments (n=3).
Experimental Protocols
Protocol: Cell Viability (MTS) Assay
This protocol outlines a common method for assessing the effect of a novel compound on cell proliferation/cytotoxicity.
-
Cell Seeding:
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Harvest cultured cells (e.g., a cancer cell line) that are in the logarithmic growth phase.
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Perform a cell count and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the old media from the cell plate and add 100 µL of the media containing the diluted compound or vehicle control.
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Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Signal Detection:
-
Add 20 µL of MTS reagent solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for the specific cell line.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the "media-only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: A typical workflow for bioassay-guided natural product discovery.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a triterpenoid.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. agilent.com [agilent.com]
- 7. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide for the Analysis of Novel Natural Products like Kadsuric Acid 3-Me Ester
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel natural product is a critical step in the journey from discovery to application. The precise arrangement of atoms in three-dimensional space dictates a molecule's biological activity and potential as a therapeutic agent. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of complex natural products, using the hypothetical example of a newly isolated compound, Kadsuric acid 3-Me ester.
The "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[1] This powerful technique provides a detailed and unambiguous three-dimensional model of a molecule, revealing not only its connectivity but also its absolute stereochemistry.[2] However, the growth of high-quality crystals can be a significant bottleneck, and many natural products do not readily crystallize.[1] Consequently, a combination of spectroscopic methods is more commonly employed for routine structure elucidation.
This guide will compare X-ray crystallography with the most prevalent and complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides unique and synergistic information essential for piecing together the molecular puzzle of a novel compound like this compound.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique, or combination thereof, is contingent on the nature of the sample, the information required, and the stage of the research. The following table summarizes the key aspects of each major technique in the context of natural product structure determination.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | High-quality single crystal (typically >0.1 mm).[1] | Unambiguous and definitive structural determination.[2] | Crystal growth can be challenging or impossible for many natural products.[1] |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity through bonds (2D NMR), and spatial proximity of atoms (NOESY). | 5-10 mg of pure compound dissolved in a suitable deuterated solvent. | Provides a wealth of structural information for molecules in solution, reflecting their native state.[3][4] | Less sensitive than MS; complex spectra can be challenging to interpret fully.[1] |
| Mass Spectrometry | Precise molecular weight and elemental composition (HRMS), fragmentation patterns that offer clues to the structure.[5] | Micrograms to nanograms of sample. | Extremely high sensitivity, allows for molecular formula determination.[6] | Does not provide information on stereochemistry or the complete connectivity of the molecule. |
| Infrared Spectroscopy | Presence or absence of specific functional groups (e.g., carbonyls, hydroxyls, amines).[7][8] | Small amount of sample (solid or liquid). | Rapid and non-destructive method for identifying key functional groups.[9] | Provides limited information about the overall molecular structure.[9] |
Experimental Protocols
Detailed and rigorous experimental protocols are paramount for obtaining high-quality data for structural elucidation. Below are generalized methodologies for the key experiments discussed.
Single-Crystal X-ray Crystallography
-
Crystallization: The purified this compound is dissolved in a variety of solvents and solvent mixtures at a range of concentrations. Crystallization is attempted using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish connectivity. These typically include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.
-
-
Data Analysis: The 1D and 2D NMR spectra are processed and analyzed to piece together the carbon skeleton and determine the relative stereochemistry of this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). The mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) is calibrated to ensure high mass accuracy.
-
Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to calculate the elemental composition of this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the presence of key functional groups, such as the ester carbonyl group and any hydroxyl or carbon-carbon double bonds.[7][8]
Visualizing the Workflow for Structural Elucidation
The process of determining the structure of a novel natural product is a logical and often iterative workflow, integrating data from multiple analytical techniques.
Caption: Workflow for the structural elucidation of a novel natural product.
References
- 1. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Kadsuric Acid 3-Me Ester and Other Triterpenoids
For Immediate Release
In the ongoing quest for novel anticancer agents, natural products, particularly triterpenoids, have emerged as a promising frontier. This guide offers a comprehensive comparison of the cytotoxic properties of various triterpenoids, with a focus on providing available data to contextualize the potential of Kadsuric acid 3-Me ester, a lanostane-type triterpenoid (B12794562) isolated from the Schisandraceae family of plants. While direct cytotoxic data for this compound remains to be published, this analysis compiles existing data for structurally related triterpenoids to provide a valuable reference for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data of Triterpenoids
The following table summarizes the in vitro cytotoxic activity of several triterpenoids against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, has been compiled from various scientific studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Triterpenoid Classification | Compound Name(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Lanostane-type | seco-coccinic acid A | HL-60 (Leukemia) | 6.8 | [1] |
| seco-coccinic acid B | HL-60 (Leukemia) | 20.3 | [1] | |
| seco-coccinic acid C | HL-60 (Leukemia) | 21.9 | [1] | |
| seco-coccinic acid E | HL-60 (Leukemia) | 42.1 | [1] | |
| Kadcoccinones G–Q (various) | HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa | 3.11 - 7.77 | [2] | |
| Kadlongilactone A-D | A549 (Lung), HT-29 (Colon), K562 (Leukemia) | 0.49 - 3.60 | [3] | |
| Kadcoccilactone N & O | K562 (Leukemia) | 0.4 | [4] | |
| Kadcoccilactone O | Bel-7402 (Liver) | 0.8 | [4] | |
| 6-hydroxyl schiglausin A | Human lung cancer cell lines (six types) | < 10 | [5] | |
| Cycloartane-type | Renchanglactone A | Not specified | Not specified | [4] |
Experimental Protocols
The cytotoxic activities summarized above are predominantly determined using the MTT assay, a colorimetric method that assesses cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The test compounds (triterpenoids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with culture medium.
-
The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Formazan Solubilization:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is shaken for 10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
6. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Triterpenoids exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death). While the specific pathways for this compound are yet to be elucidated, studies on other triterpenoids have shed light on common molecular targets.
A prevalent mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General overview of extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Cytotoxicity Evaluation
The process of evaluating the cytotoxic potential of a novel compound like this compound follows a structured workflow.
Caption: A typical workflow for assessing the cytotoxicity of a compound.
References
- 1. Lanostane-type triterpenoids from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic lanostane triterpenoids from the ethanol extract of Schisandra viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Kadsuric Acid 3-Me Ester: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential mechanism of action of Kadsuric acid 3-Me ester, a triterpenoid (B12794562) natural product. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon published research on closely related 3,4-seco-lanostane triterpenoids isolated from the Kadsura genus to infer its likely biological activities and signaling pathway interactions.
Executive Summary
This compound is a triterpenoid isolated from the plant Kadsura longipedunculata. While direct studies on its mechanism of action are not extensively documented, research on analogous 3,4-seco-lanostane triterpenoids from Kadsura species, such as Kadsura coccinea, provides strong evidence for potent anti-inflammatory properties. These related compounds have been shown to inhibit key inflammatory signaling pathways, including NF-κB and JAK/STAT, leading to a reduction in pro-inflammatory cytokine production. This guide synthesizes the available data on these related compounds to build a hypothetical framework for the mechanism of action of this compound and presents it in a comparative context.
Comparative Anti-Inflammatory Activity of Kadsura Triterpenoids
The anti-inflammatory potential of triterpenoids isolated from Kadsura species has been evaluated in various in vitro models. The following table summarizes the inhibitory activities of representative 3,4-seco-lanostane triterpenoids on the production of key inflammatory mediators.
| Compound (from Kadsura coccinea) | Assay | Target Cell Line | IC₅₀ (µM) | Reference |
| Heilaohuacid D | IL-6 Inhibition | LPS-induced RAW 264.7 macrophages | 8.15 | [1] |
| Compound 31 (a lanostane (B1242432) triterpenoid) | IL-6 Inhibition | LPS-induced RAW 264.7 macrophages | 9.86 | [1] |
| Heilaohuacid A | RA-FLS Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 7.52 | [1] |
| Heilaohuacid B | RA-FLS Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 8.85 | [1] |
| Compound 31 (a lanostane triterpenoid) | RA-FLS Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 7.97 | [1] |
Postulated Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Based on studies of related triterpenoids from the Kadsura genus, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways. These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the expression of genes involved in inflammation, immunity, and cell survival.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.
Caption: Postulated inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in studies of related Kadsura triterpenoids. These can serve as a starting point for designing experiments to validate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages and human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) for macrophages or used directly on RA-FLS cells.
Measurement of Inflammatory Cytokines
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3, p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: General experimental workflow for validating anti-inflammatory activity.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally similar 3,4-seco-lanostane triterpenoids from the Kadsura genus provide a strong rationale for its investigation as a potential anti-inflammatory agent. The postulated inhibition of the NF-κB and JAK/STAT signaling pathways offers a clear hypothesis to be tested. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described in vitro assays. Further studies could then progress to in vivo models of inflammatory diseases to validate its therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the validation of this promising natural product.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Kadsuric Acid 3-Me Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of suitable analytical methodologies for the quantification of Kadsuric acid 3-Me ester. In the absence of specific published cross-validation data for this compound, this document presents a framework based on common analytical techniques used for similar molecules. The experimental protocols and performance data are illustrative and serve as a robust starting point for method development and validation.
The cross-validation of analytical methods is a critical step to ensure that data is reliable and reproducible across different techniques or laboratories.[1][2] This is essential when transferring a method or comparing results from a new method with an established one. For a molecule like this compound, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two highly suitable analytical techniques.
Data Presentation
The following tables summarize the hypothetical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary and mobile phases. | Separation of volatile and thermally stable compounds followed by mass-based detection.[2] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (RSD) | < 2%[3][4] | < 2%[4] |
| Accuracy (Recovery) | 98-102% | 97-103% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Sample Throughput | Moderate | High |
| Specificity | Good, but potential for co-eluting impurities. | Excellent, with mass spectral confirmation. |
Table 2: Cross-Validation Concordance
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| KME-001 | 10.2 | 10.1 | 0.98% |
| KME-002 | 25.5 | 25.9 | 1.56% |
| KME-003 | 49.8 | 50.3 | 0.99% |
| KME-004 | 76.1 | 75.5 | 0.79% |
| KME-005 | 98.9 | 99.7 | 0.80% |
Experimental Protocols
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.[3]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and specificity for the analysis of this compound, especially for trace-level detection and confirmation.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]
-
Column: A capillary column suitable for the analysis of esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane (B109758) at 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices before injection.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Kadsuric Acid 3-Me Ester and Known Signaling Pathway Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Kadsuric acid 3-Me ester, a triterpenoid (B12794562) isolated from Schisandrae Chinensis Finet.et Gagnep, against known inhibitors of critical cellular signaling pathways.[1] While direct inhibitory data for this compound is not extensively documented in current literature, this comparison is based on the known biological activities of structurally related triterpenoids from the Schisandra genus, which have been shown to modulate the NF-κB and STAT3 signaling pathways.[2][3][4][5][6]
Data Presentation: Inhibitory Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various triterpenoids from Schisandra species in comparison to well-characterized inhibitors of the NF-κB and STAT3 pathways. This provides a quantitative basis for evaluating the potential potency of this compound.
| Compound | Target/Assay | IC50 Value | Reference Compound |
| Schinortriterpenoid (Compound 11) | Anti-neuroinflammatory (LPS-stimulated BV-2 cells) | 0.63 ± 0.32 µM | No |
| Schinortriterpenoid (Compound 16) | Anti-neuroinflammatory (LPS-stimulated BV-2 cells) | 1.57 ± 0.27 µM | No |
| Schinortriterpenoid (Compound 18) | Anti-neuroinflammatory (LPS-stimulated BV-2 cells) | 1.55 ± 0.50 µM | No |
| Schinortriterpenoid (Compound 24) | Anti-neuroinflammatory (LPS-stimulated BV-2 cells) | 1.86 ± 0.41 µM | No |
| Schinortriterpenoid (Compound 8) | Anti-neuroinflammatory (LPS-stimulated BV-2 cells) | 3.28 ± 0.86 µM | No |
| Cryptotanshinone | STAT3 (cell-free assay) | 4.6 µM | Yes |
| Niclosamide | STAT3 (HeLa cells) | 0.25 µM | Yes |
| S3I-201 (NSC 74859) | STAT3 DNA-binding (cell-free assay) | 86 µM | Yes |
| BAY 11-7082 | IκBα phosphorylation inhibition | ~10 µM | Yes |
| QNZ (EVP4593) | NF-κB activation (Jurkat T cells) | 11 nM | Yes |
| JSH-23 | NF-κB transcriptional activity (RAW 264.7 cells) | 7.1 µM | Yes |
Note: The data for Schinortriterpenoids is presented to illustrate the potential activity of related compounds from the Schisandra genus.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability and IC50 Determination via MTT Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Culture: Adherent cells in their logarithmic growth phase are harvested using trypsin, centrifuged, and resuspended in fresh medium. The cell concentration is adjusted to 5-10×10^4 cells/mL.[2]
-
Plating: 100 µL of the cell suspension is added to each well of a 96-well plate, resulting in 1,000-10,000 cells per well. The plate is incubated to allow for cell adherence.[2]
-
Inhibitor Treatment: A stock solution of the test compound (e.g., this compound) is prepared in DMSO and serially diluted to various concentrations. These dilutions are then added to the respective wells, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]
Western Blot Analysis for NF-κB and STAT3 Pathway Inhibition
This method is used to detect the phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a specified time, followed by stimulation with an appropriate activator (e.g., TNF-α for NF-κB, IL-6 for STAT3).[9] The cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[9]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p-IκBα, IκBα).[9][10]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Immunofluorescence for NF-κB Nuclear Translocation
This technique visualizes the location of the NF-κB p65 subunit within the cell, determining if it has translocated to the nucleus upon activation.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the inhibitor before being stimulated with an NF-κB activator.[9]
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[9]
-
Immunostaining: The cells are blocked and then incubated with a primary antibody against the NF-κB p65 subunit. After washing, a fluorescently labeled secondary antibody is applied.[3]
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on slides, and the cells are visualized using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for assessing inhibitor efficacy.
Caption: NF-κB Signaling Pathway and Point of Inhibition.
Caption: STAT3 Signaling Pathway and Point of Inhibition.
References
- 1. The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micrandilactone C, a Nortriterpenoid Isolated from Roots of Schisandra chinensis, Ameliorates Huntington’s Disease by Inhibiting Microglial STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of undescribed schinortriterpenoids from Schisandra chinensis by molecular networking and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF‐κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 and Its Targeting Inhibitors in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Uric Acid in Human Health: Insights from the Uricase Gene [mdpi.com]
- 11. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Kadsuric Acid 3-Me Ester Analogs: A Comparative Guide
A comprehensive review of the structure-activity relationship (SAR) of Kadsuric acid 3-Me ester analogs is currently challenging due to the limited publicly available research data. While Kadsuric acid and its methyl ester are known natural products, extensive SAR studies detailing the systematic modification of their structure to evaluate corresponding changes in biological activity are not well-documented in the scientific literature.
This guide aims to provide a framework for such a comparative analysis. However, without specific experimental data from studies on a series of this compound analogs, the following sections remain illustrative. As new research emerges, this guide can be populated with relevant data to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
A robust SAR study involves synthesizing a library of analogs and evaluating their biological activity. The data would typically be presented in a tabular format to facilitate easy comparison of the potency and selectivity of each analog. An example of how such a table would be structured is provided below.
Table 1: Illustrative Biological Activity of this compound Analogs
| Compound ID | Modification on this compound Backbone | Target/Assay | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| KA-Me-01 | (Parent Compound) | e.g., Anti-HIV-1 RT | - | - | - |
| KA-Me-02 | e.g., Demethylation at C-3 | e.g., Anti-HIV-1 RT | - | - | - |
| KA-Me-03 | e.g., Esterification at other positions | e.g., Anti-HIV-1 RT | - | - | - |
| KA-Me-04 | e.g., Modification of the side chain | e.g., Anti-HIV-1 RT | - | - | - |
| KA-Me-05 | e.g., Introduction of a halogen | e.g., Anti-HIV-1 RT | - | - | - |
Note: This table is a template. The specific modifications, assays, and corresponding values would need to be populated from actual experimental data, which is not currently available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. For a SAR study of this compound analogs, the following experimental protocols would be essential.
General Synthesis of Analogs
A detailed description of the synthetic routes used to generate the analogs would be necessary. This would include starting materials, reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., column chromatography, HPLC). Characterization data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) would be required to confirm the structure of each synthesized compound.
Biological Assays
The specific assays used to evaluate the biological activity of the analogs would need to be described in detail. For instance, if the target is antiviral activity, the protocol would include:
-
Cell Lines: Name of the cell line used (e.g., MT-4, CEM-SS).
-
Virus Strain: Specific strain of the virus used (e.g., HIV-1 IIIB).
-
Assay Principle: A clear explanation of the assay (e.g., MTT assay to determine cell viability).
-
Procedure: Step-by-step instructions, including compound concentrations, incubation times, and detection methods.
-
Data Analysis: How the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values were calculated.
Cytotoxicity Assays
To assess the therapeutic potential of the analogs, their toxicity against normal cells is evaluated. The protocol would be similar to the biological assay, specifying the cell line (e.g., Vero cells), methodology (e.g., Neutral Red uptake), and how the CC₅₀ (half-maximal cytotoxic concentration) was determined.
Visualization of Key Pathways and Workflows
Visual diagrams are powerful tools for communicating complex information. In the context of a SAR study, they can illustrate signaling pathways targeted by the compounds or the experimental workflow.
Caption: General workflow for the structure-activity relationship study of this compound analogs.
The framework for a comprehensive comparison guide on the structure-activity relationship of this compound analogs is established. However, the core of such a guide, the experimental data, is currently absent from the public domain. Future research in this area will be critical to populating this framework and unlocking the therapeutic potential of this class of natural products. Researchers are encouraged to pursue systematic studies on the synthesis and biological evaluation of this compound analogs to contribute to this important area of drug discovery.
Safety Operating Guide
Proper Disposal of Kadsuric Acid 3-Me Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of bioactive small molecules like Kadsuric acid 3-Me ester is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
I. Pre-Disposal Planning and Waste Minimization
Before beginning any experiment, a comprehensive disposal plan for all waste generated, including this compound, must be established.[1] This proactive approach prevents unexpected challenges and ensures compliance with institutional and regulatory standards.[1]
Key principles of waste minimization, in line with green chemistry practices, should be implemented:[2]
-
Source Reduction: Order and use the minimum quantity of this compound required for your experimental needs.[1]
-
Microscale Chemistry: When feasible, utilize microscale techniques to reduce the volume of reagents and subsequent waste.[2]
-
Avoidance of Multihazardous Waste: Segregate chemical waste from other waste streams, such as biological or radioactive waste, to prevent the generation of complex and difficult-to-manage multihazardous waste.[2]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment (PPE) must be worn to prevent skin and eye contact, as well as inhalation.[3][4]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a standard laboratory coat are mandatory to prevent skin exposure.[3][5]
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, if aerosols or vapors are generated, a respirator may be necessary.[3][6]
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[5] The original container, if in good condition, is a suitable choice.[5]
-
Crucially, do not mix this compound with other chemical waste unless their compatibility has been definitively verified. [5]
-
-
Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
-
Include hazard information. Based on data for similar compounds, it is prudent to label it as potentially "Hazardous to the Aquatic Environment".[7]
-
Affix the date of waste accumulation and the name of the generating laboratory or principal investigator.[5]
-
-
Storage:
-
Disposal:
-
The primary and mandatory step is to contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. [5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations.[3]
-
Do not, under any circumstances, pour this compound down the drain or dispose of it in regular solid waste unless explicitly permitted by your institution's EHS guidelines. [5][6][8] Many related esters are toxic to aquatic life, and release into the environment must be avoided.[7]
-
-
Empty Container Disposal:
-
If the original container is to be discarded, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[5]
-
Collect the rinsate as chemical waste and dispose of it according to the procedures outlined above.[5]
-
After thorough rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste.[5]
-
IV. Spill Management
In the event of a spill, the following measures should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite, universal binders).[3][7][9]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.[4][7]
-
Clean the spill area thoroughly.
-
If a significant spill occurs, notify your institution's EHS department immediately.[3]
V. Quantitative Data and Physical Properties
Specific quantitative data for this compound is not available. The table below presents data for the structurally similar compound, Methyl Laurate (Dodecanoic acid, methyl ester), to provide an indication of its general properties.
| Property | Value (for Methyl Laurate) |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol |
| Appearance | Liquid |
| Solubility | Low water solubility |
| log Pow | 6.02 |
| Aquatic Toxicity (EC50, Daphnia) | 0.255 mg/L/48h |
| Aquatic Toxicity (EC50, Algae) | = 1.5 mg/L, 96h |
Data sourced from Methyl Laurate Safety Data Sheets.[3]
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Figure 1: Workflow for the proper disposal and spill management of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. twinriverstechnologies.com [twinriverstechnologies.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Kadsuric Acid 3-Me Ester
Disclaimer: No specific Safety Data Sheet (SDS) for Kadsuric acid 3-Me ester was found. The following guidance is synthesized from SDSs of structurally similar compounds, namely methyl laurate (methyl dodecanoate) and 3-hydroxy lauric acid methyl ester. Researchers, scientists, and drug development professionals must exercise caution and consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols. The information provided here is for research purposes only and should be supplemented with a thorough risk assessment.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Classification (Based on Analogous Compounds)
This compound is a triterpenoid (B12794562) product isolated from Kadsura longipedunculata. While specific toxicity data is unavailable, compounds of this class may present the following hazards based on structurally similar fatty acid esters:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, based on guidelines for similar compounds.
| PPE Category | Specification | Reference Standard(s) |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[2] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile). A standard laboratory coat is required. Fire/flame resistant clothing may be necessary if handling large quantities or in procedures with ignition risk. | EU Directive 89/686/EEC, EN 374[3] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | NIOSH (US) or EN 143 (EU)[3][4] |
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Experimental Workflow for Handling this compound
Detailed Methodologies
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Cover drains to prevent entry into the water system.
-
Absorb: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).[1]
-
Collect: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of contaminated materials as hazardous waste through your institution's EHS program.
Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and leak-proof container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.
-
Include the accumulation start date and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
Note on Incompatible Materials: Based on analogous compounds, avoid strong oxidizing agents and strong bases.[2]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific research context.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
